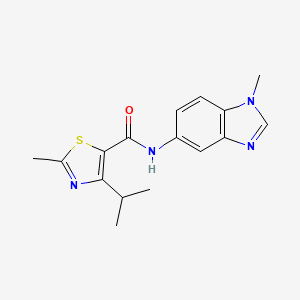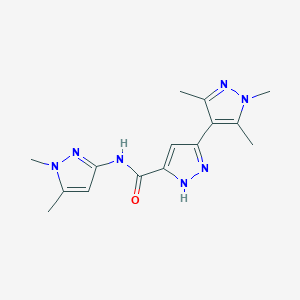
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide typically involves the following steps:
Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via nucleophilic substitution reactions.
Formation of Hexanamide Moiety: The hexanamide moiety can be formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It can be used in the development of new materials with specific properties.
Biology
Drug Development: The compound may exhibit biological activity, making it a potential candidate for drug development.
Biochemical Studies: It can be used as a probe or reagent in biochemical assays.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic tools and imaging agents.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Polymer Science: It may be used in the production of polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores.
Pyridine Derivatives: Compounds containing pyridine rings.
Hexanamide Derivatives: Compounds with hexanamide moieties.
Uniqueness
The uniqueness of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)hexanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. This combination can lead to distinct interactions with molecular targets and pathways, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C19H21N5O2/c25-18(21-14-15-8-5-6-12-20-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,21,25) |
InChI Key |
BOXOFOGJIDXUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11004565.png)
![Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004573.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B11004585.png)
![2-(4-chloro-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B11004591.png)

![4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004595.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11004598.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004605.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B11004606.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11004619.png)
![1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone](/img/structure/B11004626.png)
![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11004627.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide](/img/structure/B11004631.png)

